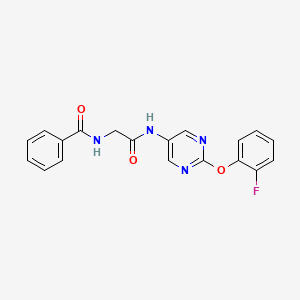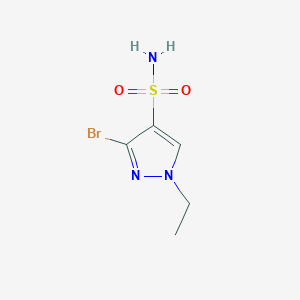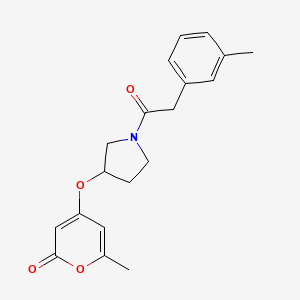
6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Derivatives of Pyran and Pyrrole: Compounds structurally related to pyrans and pyrroles have been synthesized for further chemical exploration. For instance, derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and DL-purpurosamine C have been developed through complex chemical reactions involving nitrosyl chloride and catalytic reduction processes, demonstrating the versatile synthetic routes available for pyran derivatives (Brimacombe et al., 1974).
Chemical Properties and Reactions
- Microwave-Assisted Synthesis: A study highlighted the efficiency of microwave-assisted synthesis in creating polysubstituted 4H-pyran derivatives, showcasing an innovative approach to chemical synthesis that could be relevant to the compound for exploring its synthesis or derivatives with anticancer activities (Hadiyal et al., 2020).
Potential Applications
- Anticancer Activity: The synthesized pyran derivatives have shown potential in anticancer studies, indicating that structurally similar compounds might also possess significant biological activities. This suggests a possible research avenue for "6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" in exploring its efficacy against cancer cells (Hadiyal et al., 2020).
Molecular Docking and Screening
- Synthesis and Screening: Another study focused on synthesizing novel pyridine and fused pyridine derivatives, which were then screened for antimicrobial and antioxidant activities. This kind of research could be indicative of the broader utility of pyran and pyridine derivatives in therapeutic contexts (Flefel et al., 2018).
Propriétés
IUPAC Name |
6-methyl-4-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-4-3-5-15(8-13)10-18(21)20-7-6-16(12-20)24-17-9-14(2)23-19(22)11-17/h3-5,8-9,11,16H,6-7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODOELFWXHNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

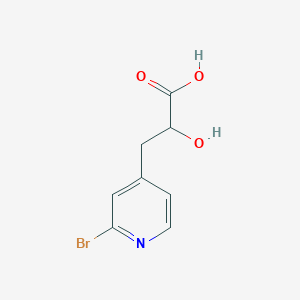
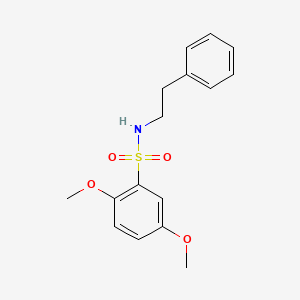
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
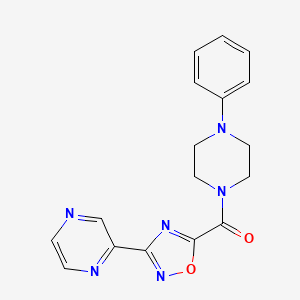
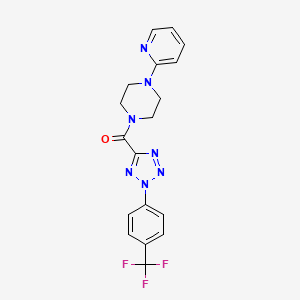
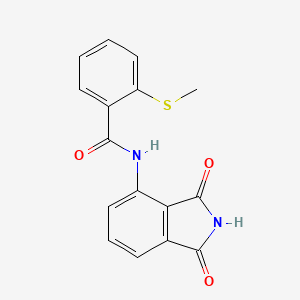
![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)
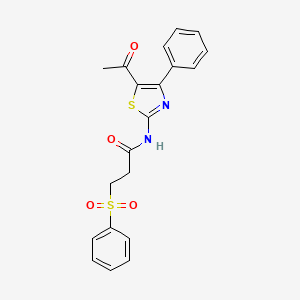
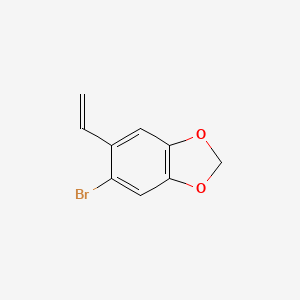
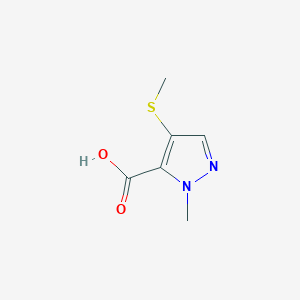
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)
